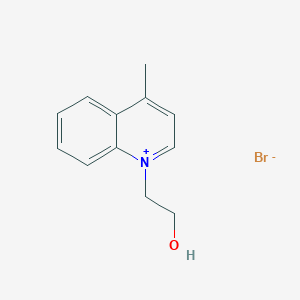
1-(2-Hydroxyethyl)lepidinium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(2-Hydroxyethyl)lepidinium Bromide typically involves the reaction of 4-methylquinoline with 2-bromoethanol under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .
化学反応の分析
1-(2-Hydroxyethyl)lepidinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated quinolines .
科学的研究の応用
1-(2-Hydroxyethyl)lepidinium Bromide has several scientific research applications, including:
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)lepidinium Bromide involves its interaction with molecular targets, such as enzymes or receptors, through its aromatic and hydroxyethyl groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions . The specific pathways and targets depend on the context of the research and the experimental conditions .
類似化合物との比較
1-(2-Hydroxyethyl)lepidinium Bromide can be compared with other similar compounds, such as:
- 1-(2-Hydroxyethyl)-4-methylquinolinium Chloride
- 1-(2-Hydroxyethyl)-4-methylquinolinium Iodide
- N-(2-Hydroxyethyl)-4-methylquinolinium Bromide
These compounds share similar structures but differ in their halide ions, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific bromide ion, which can affect its chemical properties and interactions .
生物活性
1-(2-Hydroxyethyl)lepidinium bromide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- IUPAC Name : 1-(2-Hydroxyethyl)-N,N,N-trimethyl-1-hexanaminium bromide
- CAS Number : 26468-13-3
- Molecular Formula : C10H20BrN2O
- Molecular Weight : 284.18 g/mol
The compound features a quaternary ammonium structure, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth.
Efficacy Against Bacterial Strains
A study conducted by demonstrated that this compound had notable antibacterial activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing that the compound effectively inhibits bacterial growth at low concentrations.
Efficacy Against Fungal Strains
In addition to its antibacterial properties, the compound also showed antifungal activity against common pathogens such as:
- Candida albicans
- Aspergillus niger
The antifungal effectiveness was assessed using agar diffusion methods, indicating a potential role in treating fungal infections.
The mechanism by which this compound exerts its antimicrobial effects is primarily attributed to its ability to disrupt microbial cell membranes. The quaternary ammonium structure allows it to interact with the negatively charged components of bacterial and fungal membranes, leading to increased permeability and eventual cell lysis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are key findings from notable research:
特性
IUPAC Name |
2-(4-methylquinolin-1-ium-1-yl)ethanol;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO.BrH/c1-10-6-7-13(8-9-14)12-5-3-2-4-11(10)12;/h2-7,14H,8-9H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKKLHZRZRYVRC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCO.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475878 |
Source


|
| Record name | 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26468-13-3 |
Source


|
| Record name | 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














